molecular formula C18H19N5O4 B2616772 Methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 872840-32-9

Methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

Cat. No.: B2616772
CAS No.: 872840-32-9
M. Wt: 369.381
InChI Key: ARNULFTVPBOURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a heterocyclic compound featuring a fused purine-imidazole scaffold with distinct substituents: a 4-methylphenyl group at position 6, a methyl group at position 4, and an ester-linked methyl acetate moiety at position 2. This article focuses on its structural and physicochemical comparisons with closely related analogs.

Properties

IUPAC Name

methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11-4-6-12(7-5-11)21-8-9-22-14-15(19-17(21)22)20(2)18(26)23(16(14)25)10-13(24)27-3/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNULFTVPBOURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the purino[7,8-a]imidazole core, followed by the introduction of the methyl and phenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations in Aromatic Groups

Target Compound vs. 2-Methylphenyl Analogs

describes analogs with a 2-methylphenyl (o-tolyl) substituent instead of the 4-methylphenyl group in the target compound. For example, methyl 2-[1-methyl-8-(2-methylphenyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl]acetate differs in the phenyl substitution pattern .

  • This positional isomerism may alter binding affinity and solubility.
Target Compound vs. Benzyl-Substituted Analog

reports methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(phenylmethyl)-5H-purino[8,7-b]imidazol-2-yl]acetate, which replaces the 4-methylphenyl group with a benzyl (phenylmethyl) moiety .

  • Key Differences :
    • Increased molecular weight (due to additional methyl groups and benzyl substituent).
    • Higher lipophilicity (LogP ~3.97 vs. ~3.5 estimated for the target compound).
    • The benzyl group enhances steric bulk, likely affecting membrane permeability and metabolic stability.
Target Compound vs. 4-Methoxyphenyl Analog

highlights methyl 2-[7-(4-methoxyphenyl)-2,4-dimethyl-1,3-dioxo-5H-purino[8,7-b]imidazol-9-ium-6-yl]acetate, which features a 4-methoxyphenyl group .

  • Impact :
    • The methoxy group is electron-donating, increasing polarity and hydrogen-bond acceptor capacity (HBA = 7 vs. 6 in the target compound).
    • Molecular weight (398.39 g/mol) is higher than the target compound’s estimated ~380 g/mol.

Physicochemical Properties

The table below summarizes key properties derived from structural data (–4):

Property Target Compound 2-Methylphenyl Analog Benzyl-Substituted Analog 4-Methoxyphenyl Analog
Molecular Weight (g/mol) ~380 (estimated) ~375 ~410 398.39
LogP ~3.5 (estimated) ~3.4 3.97 3.97
H-Bond Donors 1 1 1 1
H-Bond Acceptors 6 6 7 7
Rotatable Bonds 5 5 5 5

Notes:

  • Increased H-bond acceptors in analogs with methoxy or benzyl groups may enhance interactions with polar biological targets.

Electronic and Steric Effects

  • Methyl vs.
  • Quaternary Nitrogen in Benzyl Analog : The benzyl-substituted compound () includes a quaternary nitrogen , which introduces a permanent positive charge, altering solubility and ionic interactions .

Research Implications

  • Drug Design : The 4-methylphenyl group in the target compound balances lipophilicity and steric profile, making it a candidate for central nervous system (CNS) targets where moderate LogP is critical.
  • Metabolism : Benzyl-substituted analogs may face faster hepatic clearance due to increased bulk, whereas methoxy groups could enhance metabolic stability via reduced oxidation.

Biological Activity

Methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including anticancer and antibacterial activities, based on recent research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Purine Derivative : The core structure includes a purine-like framework.
  • Dioxo Group : The presence of dioxo functionalities contributes to its reactivity and biological interactions.
  • Methyl and Phenyl Substituents : These groups may enhance lipophilicity and influence biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits notable anticancer and antibacterial properties. Here are the key findings from recent studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Cell Lines Tested : In vitro studies demonstrated effectiveness against various human cancer cell lines, including leukemia (e.g., CCRF-CEM) and solid tumors.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for the tested cell lines ranged from 5 µM to 50 µM, indicating moderate potency.
Cell LineIC50 (µM)Notes
CCRF-CEM5Moderate activity observed
MRC-5 (Fibroblasts)50Low selectivity noted

Antibacterial Activity

  • Spectrum of Activity : The compound was tested against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.
  • Inhibition Zones : Significant inhibition zones were observed, suggesting effective antibacterial properties.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
E. coli25 µg/mLEffective against multiple strains
B. subtilis15 µg/mLStrongest activity recorded

Study 1: Anticancer Evaluation

A study published in 2023 evaluated the anticancer activity of the compound using an XTT assay on human leukemia cells. Results indicated that at a concentration of 5 µM, the compound exhibited selective cytotoxicity towards leukemia cells while sparing normal lung fibroblasts .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of the compound against various bacterial strains. The results demonstrated that modifications in the chemical structure significantly influenced antibacterial efficacy, with certain derivatives showing enhanced activity against E. coli and B. subtilis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.